Fmoc-O-Ethyl-L-Tyrosin

Übersicht

Beschreibung

Fmoc-O-ethyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is a Tyrosine building block found in peptide-based non-nucleoside virus inhibitors .

Synthesis Analysis

Fmoc-O-ethyl-L-tyrosine is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of Fmoc-O-ethyl-L-tyrosine is C26H25NO5 . Its molecular weight is 431.48 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

Fmoc-O-ethyl-L-tyrosine has a molecular weight of 431.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

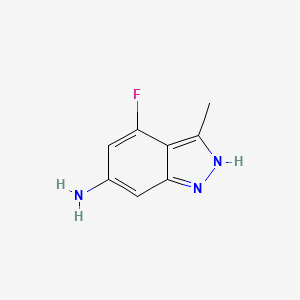

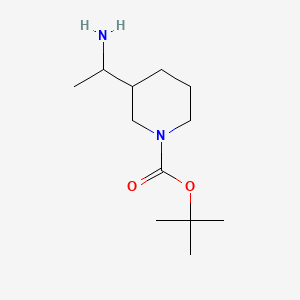

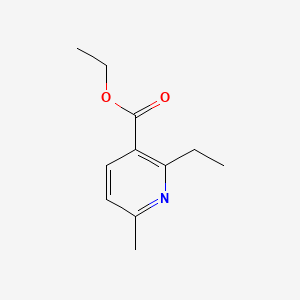

Fmoc-O-Ethyl-L-Tyrosin wird häufig in der Peptidsynthese verwendet. Die Fmoc-Gruppe (9-Fluorenylmethoxycarbonyl) dient während des Syntheseprozesses als temporärer Schutz für die Aminogruppe, was für die korrekte Zusammenstellung von Peptidketten entscheidend ist {svg_1}. Diese Verbindung ist besonders nützlich bei der Festphasen-Synthese von Peptiden, wo sie ohne unerwünschte Nebenreaktionen in die wachsende Peptidkette eingebaut werden kann.

Hydrogelbildung

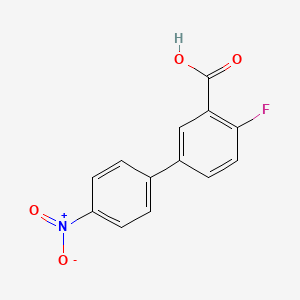

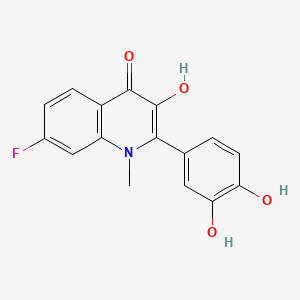

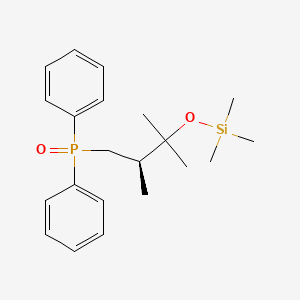

Forschungen haben gezeigt, dass Fmoc-Aminosäuren, einschließlich Derivaten wie this compound, als niedermolekulare Hydrogelatoren wirken können {svg_2}. Diese Hydrogele haben potenzielle Anwendungen in der biomedizinischen Technik, wie z. B. Gewebescaffolding, Drug-Delivery-Systeme und Wundheilungsmaterialien. Die Fähigkeit, bei niedrigen Konzentrationen stabile Gele zu bilden, macht es zu einem wertvollen Material für die Herstellung biokompatibler Strukturen.

Sensoranwendungen

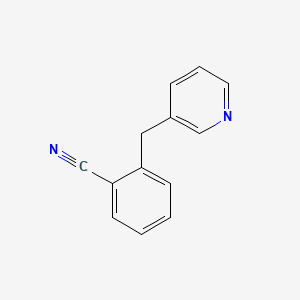

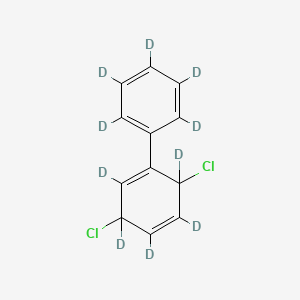

Die einzigartigen Eigenschaften von Hydrogelen auf Basis von this compound können in Sensoranwendungen genutzt werden. Diese Hydrogele können auf Umweltreize wie pH-Wert-Änderungen reagieren, die zur Detektion bestimmter biologischer oder chemischer Substanzen verwendet werden können {svg_3}.

Verkapselung und kontrollierte Freisetzung

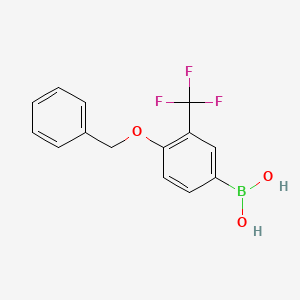

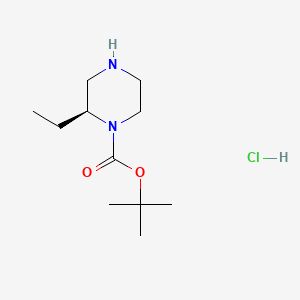

This compound-Hydrogele können auch für die Verkapselung von Wirkstoffen verwendet werden {svg_4}. Aufgrund ihrer Netzwerkstruktur können sie eine kontrollierte Freisetzung von verkapselten Medikamenten oder anderen therapeutischen Mitteln ermöglichen, wodurch sie für pharmazeutische Zubereitungen mit verlängerter Freisetzung geeignet sind.

Zellkultur und Tissue Engineering

Die Biokompatibilität und die strukturellen Eigenschaften von this compound machen es zu einem hervorragenden Kandidaten für Zellkultur und Tissue-Engineering-Anwendungen {svg_5}. Es kann verwendet werden, um Scaffolds zu erstellen, die das Zellwachstum und die Gewebsbildung unterstützen, was für die regenerative Medizin unerlässlich ist.

Elektronische Materialien

Es gibt Potenzial für this compound-Derivate, die bei der Entwicklung von elektronischen Materialien verwendet werden. Die Selbstorganisationseigenschaften dieser Verbindungen können zur Bildung von Nanostrukturen mit einzigartigen elektrischen Eigenschaften führen, die bei der Herstellung organischer elektronischer Bauelemente eingesetzt werden könnten {svg_6}.

Wirkmechanismus

Target of Action

Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .

Result of Action

The use of Fmoc-O-ethyl-L-tyrosine in peptide synthesis results in the formation of peptides with the desired sequence. The Fmoc group ensures that the peptide bond formation occurs at the correct location, contributing to the accuracy and efficiency of peptide synthesis .

Action Environment

The action of Fmoc-O-ethyl-L-tyrosine is influenced by various environmental factors. The pH of the reaction environment is crucial, as the Fmoc group is removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection steps .

Safety and Hazards

Zukünftige Richtungen

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

Biochemische Analyse

Biochemical Properties

Fmoc-O-ethyl-L-tyrosine interacts with various biomolecules in its role as a building block in peptide synthesis . The Fmoc group protects the amine group of the tyrosine during synthesis, preventing unwanted side reactions . Once the peptide chain is assembled, the Fmoc group can be removed, allowing the tyrosine to participate in further biochemical reactions .

Molecular Mechanism

The molecular mechanism of Fmoc-O-ethyl-L-tyrosine primarily involves its role in peptide synthesis. The Fmoc group protects the amine group of the tyrosine during the synthesis process, preventing it from reacting with other groups . Once the peptide chain is assembled, the Fmoc group can be removed under basic conditions, allowing the tyrosine to interact with other molecules .

Temporal Effects in Laboratory Settings

The effects of Fmoc-O-ethyl-L-tyrosine over time in laboratory settings would largely depend on the specific experimental conditions. The Fmoc group is known to be stable under a variety of conditions, making Fmoc-O-ethyl-L-tyrosine a reliable component in peptide synthesis .

Metabolic Pathways

Fmoc-O-ethyl-L-tyrosine is involved in the metabolic pathway of peptide synthesis. The Fmoc group protects the amine group of the tyrosine during the synthesis process . After the peptide chain is assembled, the Fmoc group can be removed, allowing the tyrosine to participate in further metabolic reactions .

Eigenschaften

IUPAC Name |

(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673993 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119894-20-1 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)